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molecular formula C15H11BrFN3O2 B1456474 Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate CAS No. 606143-93-5

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1456474
M. Wt: 364.17 g/mol
InChI Key: ZNHBVIXVKAMLFB-UHFFFAOYSA-N
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Patent
US07425637B2

Procedure details

6-(4-Bromo-phenylamino)-7-fluoro-3H-benzoimidazole-5-carboxylic acid methyl ester 28a (6.38 g, 17.51 mmol) is dissolved in N,N-dimethylformamide (275 mL). N-chlorosuccinimide (2.36 g, 17.70 mmol) is added as a solid and the reaction mixture is stirred at room temperature under N2 until the reaction is complete (5-6 days). The reaction mixture is quenched by the addition of aqueous saturated sodium bisulfite solution to give a suspension. The resulting solids are collected by filtration, washed with water and diethyl ether and dried under reduced pressure to yield 6.07 g (87%) of the pure desired product as a beige solid. MS ESI (+) m/z 398, 400 (M+Br pattern) detected.
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:13]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=2)=[C:12]([F:22])[C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=[O:4].[Cl:23]N1C(=O)CCC1=O>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:13]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=2[Cl:23])=[C:12]([F:22])[C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
6.38 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=CC=C(C=C1)Br)F
Name
Quantity
275 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.36 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature under N2 until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(5-6 days)
Duration
5.5 (± 0.5) d
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by the addition of aqueous saturated sodium bisulfite solution
CUSTOM
Type
CUSTOM
Details
to give a suspension
FILTRATION
Type
FILTRATION
Details
The resulting solids are collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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